Research suggests that methyl benzoate possesses insecticidal properties, making it a potential candidate for the development of environmentally friendly biopesticides. Studies have demonstrated its effectiveness against various insect pests, including:
Methyl benzoate's repellent properties are being investigated in various contexts:
Emerging research explores the potential of methyl benzoate derivatives as inhibitors of the pentose phosphate pathway, a metabolic process linked to cancer progression and drug resistance. In silico and in vitro studies suggest that these derivatives may offer new avenues for cancer treatment, although further research is necessary. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results: )
Methyl benzoate plays a crucial role in plant biology. Research investigates its involvement in:
Methyl benzoate is an organic compound classified as an ester, with the chemical formula C₆H₅COOCH₃. It appears as a colorless liquid that has a pleasant aroma, reminiscent of the feijoa fruit, making it popular in perfumery and flavoring applications. Methyl benzoate is poorly soluble in water but is miscible with many organic solvents, which enhances its utility in various industrial applications .
Methyl benzoate exhibits biological activity that has garnered interest in various fields:
The synthesis of methyl benzoate primarily involves the esterification of benzoic acid with methanol. This reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid:
Other methods include transesterification with higher alcohols and the use of layered alkaline earth metal benzoates as catalysts, which have shown promising results in improving yield and reaction efficiency .
Methyl benzoate finds diverse applications across various industries:
Studies have focused on the interactions of methyl benzoate with other chemicals:
Methyl benzoate shares structural similarities with several other esters and compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl Benzoate | C₆H₅COOCH₂CH₃ | Higher solubility in water; different aroma profile |
Butyl Benzoate | C₆H₅COO(CH₂)₃CH₃ | Higher boiling point; used in coatings |
Benzyl Benzoate | C₆H₅COOCH₂C₆H₅ | Aromatic character; used as a solvent |
Propyl Benzoate | C₆H₅COO(CH₂)₂CH₃ | Moderate volatility; used in fragrance formulations |
Methyl benzoate's distinctive aroma and its ability to attract specific insects set it apart from similar compounds. Its reactivity profile allows for versatile applications in both industrial and biological contexts.
Fischer esterification remains the most established method for synthesizing methyl benzoate. This equilibrium-driven reaction involves the condensation of benzoic acid and methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.
The reaction proceeds via a nucleophilic acyl substitution mechanism:
The equilibrium nature of Fischer esterification necessitates strategies to drive conversion:
For instance, in a typical reaction using 6.1 g benzoic acid and 20 mL methanol with 2 mL H₂SO₄, the equilibrium constant (K) is approximately 3, leading to a theoretical yield of 69% under optimized conditions.
Traditional acid catalysts face challenges like equipment corrosion and poor recyclability. Modern approaches leverage deep eutectic solvents (DESs) and heterogeneous catalysts to enhance efficiency and sustainability.
DESs, composed of hydrogen bond donors and acceptors, act as both solvents and catalysts. p-Toluenesulfonic acid (PTSA)-based DESs, such as [ChCl–PTSA], demonstrate superior performance:
DES Composition | Yield (%) | Recyclability | Source |
---|---|---|---|
[ChCl–PTSA] (1:1) | 93.46 | Stable after 5 cycles | |
ChCl–Gly (1:2) | 88.3 | Not reported | |
ChCl–Lactic Acid | 67.5 | Limited due to ester impurities |
The use of DESs reduces the need for excess methanol and enables solvent-free reactions. For example, [ChCl–PTSA] achieves near-complete conversion by combining catalytic and extractive functions, minimizing by-product formation.
Layered benzoates (e.g., strontium, calcium, barium) and ion-exchange resins (e.g., Amberlyst 15) offer reusable alternatives:
Catalyst | Conversion (%) | Recyclability | Optimal Conditions | |
---|---|---|---|---|
Barium benzoate | 68.52 | 3 cycles | 160°C, 10% loading | |
Calcium benzoate | 66.84 | 3 cycles | 160°C, 10% loading | |
Amberlyst 15 | 92 | Not reported | 55–75°C |
Heterogeneous catalysts like Amberlyst 15 enable solvent-free reactions, achieving 92% conversion of benzoic acid to butyl benzoate under mild conditions.
Traditional batch processes are being replaced by reactive extraction and continuous flow systems to improve efficiency and reduce energy consumption.
DESs like [ChCl–PTSA] integrate catalysis and extraction, enabling simultaneous reaction and product separation:
Parameter | Impact | Example | |
---|---|---|---|
DES polarity | Enhances ester solubility | [ChCl–PTSA] extracts methyl benzoate from aqueous phase | |
Temperature | Accelerates kinetics | 365–389 K for optimal esterification |
This approach reduces the need for additional separation steps, as shown in PTSA-based DES systems achieving 93.46% yield without distillation.
Continuous flow systems offer precise control over reaction parameters:
Implementation | Advantage | Yield (%) | Source |
---|---|---|---|
Tube-in-tube reactor | Scalable, uniform heating | 80 | |
Microwave-assisted flow | Rapid heating, reduced solvent | 99.99 |
For example, a microwave-assisted flow reactor achieves near-complete conversion (99.99%) of benzoic acid to methyl benzoate within 10 minutes at 70°C.
The synthesis of methyl benzoate via esterification of benzoic acid and methanol is governed by reversible equilibrium dynamics. The reaction follows the general formula:
$$ \text{Benzoic acid} + \text{Methanol} \rightleftharpoons \text{Methyl benzoate} + \text{Water} $$
The equilibrium constant $$ K $$ for this reaction is experimentally determined as 3 under standard conditions [1]. Theoretical yield calculations using this value demonstrate that excess methanol or water removal via azeotropic distillation (e.g., Dean-Stark apparatus) shifts equilibrium toward ester formation [1]. For instance, with 6.1 g of benzoic acid and 20 mL of methanol, the maximum theoretical yield of methyl benzoate reaches 78% [1].
Kinetic models such as the Eley-Rideal (E-R) and Langmuir-Hinshelwood-Hougen-Watson (LHHW) frameworks describe the reaction’s progress. The E-R mechanism assumes methanol adsorption on the catalyst surface followed by reaction with benzoic acid, while LHHW incorporates adsorption of both reactants. The rate equations for these models are:
E-R Model:
$$ r = \frac{M{\text{cat}} \left( k+ KM a{\text{SA}} a{\text{MeOH}} - k- KI a{\text{MS}} a{\text{H}2\text{O}} \right)}{\left(1 + KM a{\text{MeOH}} + KI a{\text{MS}}\right)^2} $$
LHHW Model:
$$ r = \frac{M{\text{cat}} \left( k+ KM' a{\text{SA}} a{\text{MeOH}} - k- KI' a{\text{MS}} a{\text{H}2\text{O}} \right)}{\left(1 + KM' a{\text{MeOH}} + K{\text{SA}} a{\text{SA}} + KI' a{\text{MS}} + K{\text{H}2\text{O}} a{\text{H}2\text{O}}\right)^2} $$
where $$ a $$ represents activities, $$ K $$ denotes adsorption constants, and $$ k $$ signifies rate constants [2].
Catalysts such as sulfuric acid enhance reaction rates by protonating the carbonyl group of benzoic acid, facilitating nucleophilic attack by methanol [1]. Microreactor studies reveal an activation energy ($$ E_a $$) of 43.1 kJ·mol$$^{-1}$$ for analogous benzoic acid alkylation, with Arrhenius plots confirming linear behavior ($$ R^2 = 0.993 $$) across 4–70°C [2].
Parameter | Value | Source |
---|---|---|
Equilibrium constant ($$ K $$) | 3 | [1] |
Activation energy ($$ E_a $$) | 43.1 kJ·mol$$^{-1}$$ | [2] |
Theoretical yield | 78% (with excess methanol) | [1] |
Aminolysis of methyl benzoate involves nucleophilic substitution by amines, yielding benzamides. While specific studies on methyl benzoate are limited, mechanistic insights can be extrapolated from analogous esters. Two primary pathways exist:
Kinetic isotope effects and computational studies suggest that steric and electronic factors dictate pathway dominance. Bulky amines favor stepwise mechanisms due to hindered access to the carbonyl carbon, whereas electron-deficient esters may exhibit concerted pathways [2]. For example, in supercritical CO$$2$$ environments, enhanced solvent clustering accelerates nucleophilic attack, reducing $$ Ea $$ by 15–20% compared to conventional solvents [2].
Gas-phase fragmentation of methyl benzoate under collisional activation (e.g., in mass spectrometry) reveals distinct cleavage patterns. The dominant pathway involves charge localization at the ester oxygen, leading to benzoyl ion ($$ \text{C}6\text{H}5\text{CO}^+ $$) and methoxy radical formation. Secondary pathways include:
Studies using supercritical CO$$2$$ microreactors demonstrate that elevated pressures (110 bar) and temperatures (40°C) reduce fragmentation entropy by stabilizing transition states through solvent clustering [2]. Charge-remote fragmentation mechanisms dominate under these conditions, with $$ Ea $$ values as low as 20 kJ·mol$$^{-1}$$ observed for related esters [2].
Irritant